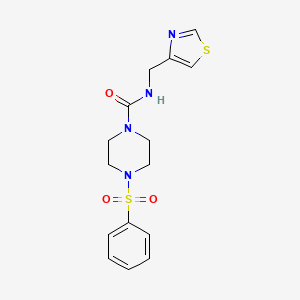![molecular formula C19H30N4O3 B7542740 3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide](/img/structure/B7542740.png)
3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide, also known as MP-10, is a synthetic compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential applications in the field of neuroscience and drug discovery.
作用機序
The mechanism of action of 3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide involves the inhibition of dopamine reuptake in the brain. This leads to an increase in dopamine levels in the synaptic cleft, which can result in the activation of reward pathways in the brain. This property makes it a potential candidate for the development of drugs that can modulate dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes it a potential candidate for the development of drugs that can modulate dopamine levels in the brain. This compound has been shown to increase dopamine levels in the brain, which can result in the activation of reward pathways in the brain. This property makes it a potential candidate for the development of drugs that can modulate dopamine levels in the brain.
実験室実験の利点と制限
The main advantage of 3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide for lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide. One potential direction is the development of drugs that can modulate dopamine levels in the brain for the treatment of addiction and depression. Another potential direction is the study of the biochemical and physiological effects of this compound in animal models. Finally, the development of new synthesis methods for this compound could lead to the creation of more potent and selective compounds for the study of dopamine in the brain.
合成法
The synthesis of 3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide involves a multistep process that starts with the reaction of 2-methoxyphenylacetonitrile with piperidine in the presence of a base to form 1-(2-methoxyphenyl)piperidine. This intermediate is then reacted with isopropyl chloroformate and N-tert-butoxycarbonylpropan-2-amine to form the final product, this compound. The overall yield of the synthesis is around 25%.
科学的研究の応用
3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide has been studied for its potential applications in the field of neuroscience, particularly in the treatment of addiction and depression. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes it a potential candidate for the development of drugs that can modulate dopamine levels in the brain.
特性
IUPAC Name |
3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-14(2)21-18(24)8-11-20-19(25)22-15-9-12-23(13-10-15)16-6-4-5-7-17(16)26-3/h4-7,14-15H,8-13H2,1-3H3,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZDJGCFHJCEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCNC(=O)NC1CCN(CC1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7542663.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea](/img/structure/B7542668.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-pyridin-3-ylurea](/img/structure/B7542673.png)
![4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide](/img/structure/B7542681.png)
![2-[(4-fluorophenyl)methyl]-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7542689.png)
![4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide](/img/structure/B7542723.png)


![4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide](/img/structure/B7542734.png)

![4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)
![N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide](/img/structure/B7542753.png)
![4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7542761.png)